Ethyl(methoxy)amine hydrochloride

Description

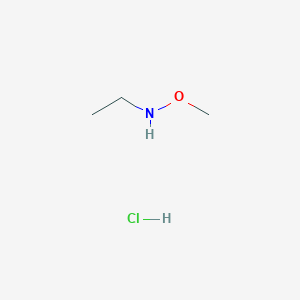

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3-4-5-2;/h4H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDUULGKHTMXMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195657-97-6 | |

| Record name | ethyl(methoxy)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Purification Techniques for Amine Hydrochlorides

Isolation Techniques

The initial separation of the amine hydrochloride from the reaction environment is a critical step.

In many synthetic procedures, the hydrochloride salt is insoluble in the organic solvent used for the reaction. It can be isolated directly by filtration after its formation. This is often achieved by:

Gaseous HCl Addition: Bubbling anhydrous hydrogen chloride gas through a solution of the free amine (e.g., in diethyl ether or dichloromethane). chemicalforums.com

Addition of HCl Solution: Adding a concentrated solution of HCl in a miscible solvent, like isopropanol (B130326) or ether, to the free amine solution. researchgate.net

Anti-Solvent Addition: Adding a non-polar solvent (an "anti-solvent") like hexane (B92381) or diethyl ether to a solution of the salt in a more polar solvent, causing the salt to precipitate out. researchgate.net

Extraction is a fundamental technique for separating compounds based on their differing solubilities, particularly their acid-base properties. pearson.com

The reaction mixture is typically basified (e.g., with NaOH solution) to convert the amine hydrochloride to its free amine form. researchgate.net

The free amine, being less polar, is extracted from the aqueous layer into an immiscible organic solvent like diethyl ether or dichloromethane. pearson.comresearchgate.net

This separates the amine from water-soluble impurities. The process can be repeated to improve separation.

The free amine can then be recovered by evaporating the organic solvent. To obtain the hydrochloride salt, the amine is redissolved in a fresh organic solvent and treated with HCl as described above to precipitate the pure salt. chemicalforums.com

Purification Techniques

After initial isolation, the crude amine hydrochloride salt often requires further purification.

Recrystallization is the most common method for purifying solid crystalline compounds. The principle involves dissolving the crude salt in a hot solvent in which it is highly soluble, and then allowing the solution to cool. As it cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).

The choice of solvent is crucial. For amine hydrochlorides, common solvents include alcohols like ethanol (B145695), isopropanol, or n-butyl alcohol. researchgate.netorgsyn.org Sometimes, a mixed-solvent system is required, where the salt is dissolved in a minimal amount of a good solvent, and an anti-solvent (in which the salt is poorly soluble) is added to induce crystallization. researchgate.net Washing the final crystals with a cold, non-polar solvent like diethyl ether can help remove residual soluble impurities. chemicalforums.com

Table 2: Common Solvents for Recrystallization of Amine Hydrochlorides

| Solvent/System | Properties and Use |

|---|---|

| Ethanol | A large number of hydrochloride salts are soluble in absolute ethanol, making it useful but sometimes leading to lower recovery. researchgate.net |

| Isopropanol | Often preferred over ethanol as many amine hydrochlorides are less soluble, allowing for better yields. researchgate.net |

| n-Butyl Alcohol | Effective for separating from certain impurities like ammonium (B1175870) chloride, which has very low solubility in boiling butyl alcohol. orgsyn.org |

| Alcohol/Ether Mixtures | A common mixed-solvent system. The salt is dissolved in the alcohol, and ether is added as an anti-solvent to precipitate the pure salt. researchgate.net |

| Toluene | Can be used for azeotropic distillation to remove water from an oily salt before attempting crystallization with another solvent. chemicalforums.com |

Flash chromatography is a powerful purification technique that uses pressure to speed up the passage of a solvent through a column packed with a solid stationary phase, typically silica (B1680970) gel. phenomenex.com

Normal-Phase Chromatography: Standard silica gel is acidic due to its silanol (B1196071) (Si-OH) groups. This can cause strong, often irreversible, binding of basic amines, leading to poor separation and low recovery. kinesis-australia.com.aubiotage.com To overcome this, two main strategies are used:

Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (B128534) (0.1-2%), to the eluting solvent (e.g., a hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727) mixture) neutralizes the acidic sites on the silica. rochester.edu

Amine-Functionalized Silica: Using a pre-treated stationary phase where the silica surface is bonded with amino groups (e.g., aminopropyl-modified silica). kinesis-australia.com.aubiotage.com This creates a basic surface that repels the basic amine compounds, allowing for controlled elution and separation without a mobile phase modifier. kinesis-australia.com.au

Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like water/acetonitrile). Basic amines are often best separated when the mobile phase is buffered at an alkaline pH, which keeps the amines in their more lipophilic free-base form, increasing retention and improving separation. biotage.com

Table 3: Summary of Flash Chromatography Approaches for Amines

| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Key Considerations |

|---|---|---|---|

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or CH₂Cl₂/Methanol with added base (e.g., Et₃N) | The added base is necessary to prevent peak tailing and product loss on the acidic silica. rochester.edu |

| Normal-Phase | Amine-Functionalized Silica | Hexane/Ethyl Acetate or CH₂Cl₂/Methanol | The modified silica provides a basic surface, often eliminating the need for a mobile phase modifier. kinesis-australia.com.aubiotage.com |

| Reversed-Phase | C18-bonded Silica | Water/Acetonitrile or Water/Methanol with buffer | The pH of the mobile phase is critical; alkaline conditions are often best for basic amines. biotage.com |

For certain amine hydrochlorides that are thermally stable, sublimation can be an effective purification method. This involves heating the solid compound under a vacuum, causing it to transition directly into a gas, which then re-solidifies on a cold surface, leaving non-volatile impurities behind.

Applications in Organic Synthesis and Chemical Intermediate Roles of Amine Hydrochlorides

Role as Reagents in Specific Organic Transformations

The unique chemical properties of methoxyamine hydrochloride make it an indispensable reagent for specific chemical modifications, particularly in the formation of oxime derivatives and the introduction of the methoxyamine group into complex molecules.

A primary application of methoxyamine hydrochloride is in the preparation of O-methyl oximes through condensation reactions with aldehydes and ketones. This reaction is analogous to the formation of imines and is a fundamental transformation in organic chemistry. The process involves the reaction of the carbonyl group of an aldehyde or ketone with methoxyamine, leading to the formation of a C=N bond with a methoxy (B1213986) group attached to the nitrogen atom.

The formation of these oxime derivatives is a critical step in the synthesis of various biologically active compounds. The reaction is typically carried out under mild conditions and is highly efficient for a wide range of aldehydes and ketones. The resulting O-methyl oximes are often more stable than their corresponding hydroxylamine-derived counterparts.

| Reactant | Product | Significance |

|---|---|---|

| Aldehyde (R-CHO) | O-methyl aldoxime (R-CH=NOCH₃) | Intermediate in synthesis of pharmaceuticals and agrochemicals. |

| Ketone (R-CO-R') | O-methyl ketoxime (R-C(R')=NOCH₃) | Used in the creation of complex molecular structures. |

Methoxyamine hydrochloride is the key reagent for incorporating the methoxyamine (-ONHCH₃) functionality into organic molecules. This functional group is a crucial component in many pharmaceutical and agrochemical compounds, contributing significantly to their biological activity. The introduction of this group can alter the electronic and steric properties of a molecule, thereby influencing its interaction with biological targets. The process often involves the reaction of methoxyamine hydrochloride with a suitable electrophilic site on the substrate molecule.

Precursors in the Synthesis of Pharmaceutical Intermediates and Agrochemicals

The industrial significance of methoxyamine hydrochloride is underscored by its role as a precursor in the synthesis of several high-value commercial products.

Cefuroxime: This second-generation cephalosporin (B10832234) antibiotic features a methoxyimino group, which is introduced using methoxyamine hydrochloride. The synthesis involves the reaction of 2-furylglyoxylic acid with methoxylamine to form syn-2-methoxyamino-2-(2-furyl)acetic acid, a key intermediate that is subsequently incorporated into the cephalosporin structure.

Kresoxim-methyl: A broad-spectrum strobilurin fungicide, kresoxim-methyl, also contains a methoxyimino moiety derived from methoxyamine hydrochloride. Its synthesis involves the condensation of a benzoyl cyanide derivative with methoxyamine hydrochloride.

Carvedilol: While the primary synthesis of Carvedilol, a beta-blocker, involves the reaction of 4-(oxirane-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine, some synthetic routes and impurity formations are linked to related amine chemistries. Methoxyamine hydrochloride itself is not a direct precursor, but the broader class of amine hydrochlorides is central to these syntheses.

| Product | Class | Role of Methoxyamine Hydrochloride |

|---|---|---|

| Cefuroxime | Pharmaceutical (Antibiotic) | Provides the methoxyimino side chain, crucial for its antibacterial activity. |

| Kresoxim-methyl | Agrochemical (Fungicide) | Forms the methoxyimino group in the active molecule. |

Synthetic Utility in Forming Diverse Chemical Structures

Beyond its role in specific industrial syntheses, methoxyamine hydrochloride is a versatile reagent in organic synthesis for creating a variety of chemical structures. It can be used as a synthon for the NH₂⁺ group. Deprotonation with a strong base like methyl lithium yields LiHNOCH₃, which can then react with organolithium compounds to form amines after hydrolysis. This highlights its utility in C-N bond formation. Furthermore, its use in the preparation of oximes opens pathways to other functional groups through subsequent reactions like the Beckmann rearrangement.

Development of Novel Synthetic Reagents and Methodologies Utilizing Substituted Amines

The study of methoxyamine hydrochloride and other substituted amines continues to drive the development of new synthetic methods. Research focuses on creating more efficient, environmentally friendly, and cost-effective processes. For instance, novel "one-pot" synthesis methods for methoxyamine hydrochloride itself have been developed to simplify production. The reactivity of the N-O bond in alkoxyamines is also being explored for new types of chemical transformations. The development of novel catalysts and reaction conditions for reactions involving substituted amines is an active area of research aimed at expanding their synthetic utility.

Computational Chemistry and Theoretical Studies of Amine Hydrochlorides

Quantum Chemical Calculations for Electronic Properties and Molecular Interactions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. nrel.gov These calculations provide a deep understanding of the molecule's reactivity, stability, and intermolecular forces. For Ethyl(methoxy)amine (B3261552) hydrochloride, these methods would be used to compute key quantum chemical descriptors that govern its behavior.

Detailed research findings from quantum chemical calculations specifically for Ethyl(methoxy)amine hydrochloride are not prevalent in the reviewed scientific literature. However, the application of these methods would typically yield data such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment, and Mulliken charges. These parameters are crucial for predicting molecular reactivity; for instance, E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO relates to its ability to accept electrons. The energy gap is a key indicator of molecular stability.

A search of chemical databases provides some basic computed properties for the compound.

Table 1: Computed Molecular Properties of O-ethylhydroxylamine hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 97.54 g/mol | PubChem nih.gov |

| Exact Mass | 97.0294416 Da | PubChem nih.gov |

This data is computationally derived and reported in public chemical databases.

Theoretical Investigations of Adsorption Behavior and Inhibition Mechanisms

Theoretical studies are frequently employed to understand how molecules adsorb onto surfaces, a process central to applications like corrosion inhibition. For amine hydrochlorides, DFT and MD simulations are used to model the adsorption on metal surfaces, such as steel in acidic environments. These simulations can clarify the mechanism of inhibition by showing how the inhibitor molecules form a protective layer on the surface. nih.gov The calculations can determine the adsorption energy, the orientation of the molecule on the surface, and the nature of the bonds formed between the inhibitor and the metal atoms.

While general studies on amine derivatives as corrosion inhibitors exist, specific theoretical investigations into the adsorption behavior of this compound could not be found. Such a study would involve calculating the interaction energy between the molecule and a metal surface (e.g., Fe(110)). The results would help determine whether the adsorption is primarily physical (physisorption) or chemical (chemisorption), governed by electrostatic interactions and orbital overlap, respectively.

Table 3: Key Parameters from Theoretical Adsorption Studies

| Parameter | Description | Relevance to Inhibition |

|---|---|---|

| Adsorption Energy (E_ads) | The energy released when the molecule adsorbs onto the surface. A more negative value indicates stronger adsorption. | Determines the stability of the protective inhibitor film. |

| Binding Distance | The equilibrium distance between the inhibitor molecule and the metal surface. | Provides insight into the nature of the interaction (physisorption vs. chemisorption). |

| Charge Transfer | The amount of electronic charge transferred between the inhibitor and the surface. | Quantifies the extent of chemical bond formation. |

Note: This table describes the type of data generated in theoretical adsorption studies; specific values for this compound are not available.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational modeling is a key component of modern SAR, where quantitative structure-activity relationship (QSAR) models are built to predict the activity of new compounds based on their molecular descriptors. These descriptors can be derived from quantum chemical calculations and represent properties like steric, electronic, and hydrophobic characteristics.

There are no SAR or QSAR studies in the reviewed literature that include this compound. To conduct such a study, a series of analogues would need to be synthesized and tested for a specific biological activity. Computational models would then be used to build a mathematical relationship between structural modifications and the observed changes in activity. For instance, modifying the ethyl or methoxy (B1213986) group could alter the compound's size, polarity, and ability to form hydrogen bonds, which would, in turn, influence its interaction with a biological target.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| O-ethylhydroxylamine hydrochloride |

| Ethoxyamine hydrochloride |

| N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide |

| Acetylcholinesterase |

| Serine |

| Threonine |

| Leucine |

| Valine |

Advanced Analytical and Spectroscopic Characterization Techniques in Amine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No dedicated ¹H or ¹³C NMR spectra for Ethyl(methoxy)amine (B3261552) hydrochloride were found in the reviewed literature. While NMR data is available for related compounds such as Methoxyamine hydrochloride and N-methylethanamine, this information is not applicable for the structural elucidation of Ethyl(methoxy)amine hydrochloride. spectrabase.comchemicalbook.comdocbrown.info

Mass Spectrometry (MS) for Molecular Characterization

Specific mass spectrometry data, including fragmentation patterns for this compound, is not available in the public scientific databases searched. While predicted mass-to-charge ratios can be calculated, experimental data is necessary for definitive molecular characterization. uni.lu For comparison, detailed mass spectral analysis exists for compounds like N-methylethanamine, but these are not valid for this compound. docbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

No experimentally obtained Infrared (IR) spectra for this compound could be located. IR spectra are available for Methoxyamine hydrochloride and N-methylethanamine, which show characteristic absorptions for their respective functional groups, but these cannot be accurately extrapolated to this compound. nist.govdocbrown.info

Chromatographic Methods for Purity and Mixture Analysis

There is a lack of published chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), specifically developed or validated for the analysis of this compound. While derivatization and chromatographic techniques are commonly used for related amines and their hydrochlorides, specific retention times and separation conditions for this compound have not been documented. sigmaaldrich.comgoogle.com

X-ray Crystallography for Solid-State Structural Analysis

No crystallographic data, including unit cell dimensions or crystal structure, for this compound was found in the course of this research. Such data is essential for the unambiguous determination of the compound's solid-state structure. While X-ray diffraction studies have been conducted on other amine hydrochlorides, this information does not pertain to the specific crystalline structure of this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Ethyl(methoxy)amine hydrochloride in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH/MSHA-approved respirators or EN149-certified masks to prevent inhalation of aerosols .

- Skin and Eye Protection : Wear chemically resistant gloves (e.g., nitrile), OSHA-compliant goggles, and full-body protective clothing to avoid direct contact .

- First-Aid Measures : In case of exposure, rinse eyes with water for 15 minutes, remove contaminated clothing, and seek medical monitoring for at least 48 hours post-exposure due to delayed toxicity risks .

- Waste Disposal : Segregate waste and use professional disposal services to mitigate environmental contamination .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Condensation Reactions : React ethylamine derivatives with methoxy-containing electrophiles under acidic/basic conditions. For example, use 2-chloroethylamine intermediates with methoxylation agents like sodium methoxide .

- Reductive Amination : Employ reducing agents (e.g., sodium borohydride) to convert imine intermediates into amine hydrochlorides in anhydrous solvents .

- Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity, verified via NMR .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be applied to characterize this compound?

- Methodological Answer :

- 1H NMR Setup : Dissolve the compound in D₂O and use ethyl paraben as an internal standard. Optimize relaxation delays (e.g., 30–60 seconds) to ensure accurate integration of proton signals .

- Key Peaks : Identify the methoxy group (δ 3.2–3.4 ppm) and ethylamine protons (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for NH₂). Cross-validate with 1H-1H COSY to resolve overlapping signals .

- Purity Assessment : Calculate purity using the equation:

Ensure a coefficient of variation <2% across triplicate runs .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for reductive steps, optimizing temperature (50–80°C) and solvent polarity (e.g., THF vs. methanol) .

- Resin Trapping : Use ion-exchange resins to remove metal impurities (e.g., residual Pd) post-synthesis, enhancing purity to >99% .

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between pH, stoichiometry, and reaction time. For example, a 2³ factorial design can identify critical factors for scaling up .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine 1H NMR, 13C NMR, and FT-IR to confirm functional groups. For instance, IR peaks at 1600–1650 cm⁻¹ validate amine hydrochloride formation .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping NMR signals. For example, deuterated ethyl groups can clarify ambiguous CH₃/CH₂ assignments .

- Computational Modeling : Use DFT (Density Functional Theory) to predict chemical shifts and compare with experimental data, resolving discrepancies in methoxy group positioning .

Q. How can the structural modification of this compound enhance its application in drug development?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl (-CF₃) to improve metabolic stability. For example, analogs with CF₃ show enhanced binding to serotonin receptors .

- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., CHIRALPAK® columns) to evaluate stereospecific activity. The (R)-enantiomer may exhibit higher potency in receptor assays .

- Pro-Drug Design : Synthesize ester derivatives (e.g., acetylated amines) to enhance blood-brain barrier permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.